molecular formula C16H12Cl2N2O3 B14319378 2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester) CAS No. 104030-11-7

2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester)

Cat. No.: B14319378
CAS No.: 104030-11-7
M. Wt: 351.2 g/mol
InChI Key: GGXFZNILQVTYNC-UHFFFAOYSA-N
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Description

2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester) is a chemical compound that belongs to the class of benzoxazole derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester) typically involves the reaction of 2,6-dichlorobenzaldehyde with o-aminophenol to form the benzoxazole ring. This intermediate is then reacted with methyl isocyanate to form the final methylcarbamate ester .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments are common to ensure the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .

Scientific Research Applications

2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester) has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester) involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzoxazol-2-yl-(2,6-dichlorophenyl)methyl N-methylcarbamate
  • 2-Benzoxazolemethanol derivatives with different substituents

Uniqueness

2-Benzoxazolemethanol, alpha-(2,6-dichlorophenyl)-, methylcarbamate (ester) is unique due to its specific chemical structure, which imparts distinct biological activities and chemical reactivity. Its combination of the benzoxazole ring with the dichlorophenyl and methylcarbamate groups makes it particularly interesting for various research and industrial applications .

Properties

CAS No.

104030-11-7

Molecular Formula

C16H12Cl2N2O3

Molecular Weight

351.2 g/mol

IUPAC Name

[1,3-benzoxazol-2-yl-(2,6-dichlorophenyl)methyl] N-methylcarbamate

InChI

InChI=1S/C16H12Cl2N2O3/c1-19-16(21)23-14(13-9(17)5-4-6-10(13)18)15-20-11-7-2-3-8-12(11)22-15/h2-8,14H,1H3,(H,19,21)

InChI Key

GGXFZNILQVTYNC-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC(C1=C(C=CC=C1Cl)Cl)C2=NC3=CC=CC=C3O2

Origin of Product

United States

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